KCNQ2 Potassium Channel Potentiation: 21.3-Fold Weaker Than sec-Butyl Analog — Defining the n-Butyl Pharmacophore Limit
In the same confirmatory concentration-response assay measuring potentiation of KCNQ2 potassium channels in CHO cells (PubChem AID 2654; IonWorks Quattro automated patch clamp), 1-(4-butylphenyl)-3-pyridin-3-ylthiourea (BDBM65932; n-butyl) exhibits an EC50 of 2.68 × 10⁵ nM, whereas its closest structural analog 1-(4-sec-butylphenyl)-3-pyridin-3-ylthiourea (BDBM65936) yields an EC50 of 1.26 × 10⁴ nM [1][2]. Both compounds are classified as retigabine-insensitive KCNQ2 potentiators, indicating engagement with a binding site or mechanism distinct from that of the clinical drug retigabine [3]. The 21.3-fold potency difference arises solely from branching of the butyl chain (n-butyl → sec-butyl), establishing this compound as a critical low-potency reference probe for defining the steric tolerance of the retigabine-insensitive KCNQ2 potentiator binding pocket.
| Evidence Dimension | KCNQ2 channel potentiation potency (EC50) |
|---|---|
| Target Compound Data | 2.68 × 10⁵ nM (268 μM) |
| Comparator Or Baseline | BDBM65936 (1-(4-sec-butylphenyl)-3-pyridin-3-ylthiourea): 1.26 × 10⁴ nM (12.6 μM) |
| Quantified Difference | 21.3-fold weaker potency for target compound (n-butyl vs. sec-butyl) |
| Conditions | KCNQ2-CHO stable cell line; IonWorks Quattro automated patch clamp; confirmatory concentration-response; quadruplicate testing; retigabine-insensitive protocol; PubChem AID 2654; Johns Hopkins Ion Channel Center |
Why This Matters
For SAR and pharmacological probe studies, the 21.3-fold potency gap defines the steric boundary at the lipophilic binding pocket, making this compound the optimal low-activity negative control when screening against sec-butyl or other branched congeners.
- [1] BindingDB BDBM65932. EC50 2.68E+5 nM, KCNQ2 (Rat), PubChem AID 2654. Johns Hopkins Ion Channel Center. Data deposited 2011-07-11. View Source
- [2] BindingDB BDBM65936. EC50 1.26E+4 nM, KCNQ2 (Rat), PubChem AID 2654. Johns Hopkins Ion Channel Center. Data deposited 2011-11-07. View Source
- [3] BindingDB Solution Information, Entry 4370. Principle: compounds dissimilar in structure and function to Retigabine, active on KCNQ2 W236L-CHO stable cell line (retigabine-insensitive). IonWorks Quattro automated patch clamp. View Source
